molecular formula C26H26N4O3 B2626406 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide CAS No. 2034390-95-7

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide

Cat. No.: B2626406
CAS No.: 2034390-95-7
M. Wt: 442.519
InChI Key: ZPRPZTQRPZFVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide is a synthetic organic compound with the molecular formula C26H26N4O3 and a molecular weight of 442.5 g/mol . Its structure features a benzo[de]isoquinoline-1,3-dione moiety, a core structure known in medicinal chemistry for its diverse biological activities, linked to a phenylacetamide group via a piperazine ethyl spacer . The benzo[de]isoquinoline-dione (also known as naphthalimide) scaffold is recognized in scientific literature for its significant potential in oncological research, particularly for its DNA-binding abilities and anticancer properties . Furthermore, related naphthalimide derivatives have been extensively studied as intercalating agents and for their role in inhibiting enzymes like phosphoinositide-3-kinase, which is overexpressed in certain tumors . The presence of the piperazine ring in its structure is a common feature in pharmacologically active compounds, often contributing to improved solubility and bioavailability, and enabling interactions with various biological targets. This molecular architecture makes 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide a valuable chemical entity for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in diseases such as cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c31-23(27-20-8-2-1-3-9-20)18-29-14-12-28(13-15-29)16-17-30-25(32)21-10-4-6-19-7-5-11-22(24(19)21)26(30)33/h1-11H,12-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRPZTQRPZFVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials.

  • Initial steps may include the preparation of the intermediate 1,3-dioxo-1H-benzo[de]isoquinoline, which is then subjected to various condensation reactions with suitable ethyl and piperazine derivatives under controlled conditions.

  • The final step involves coupling with N-phenylacetamide under specific catalysts and solvents to yield the desired product.

Industrial Production Methods:

  • Industrial synthesis often employs scalable methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

  • Continuous flow reactions and automated systems may be used to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule, depending on the substituents and conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenating agents or nucleophiles in organic solvents.

Major Products Formed:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution results in halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.

  • Important in the development of novel synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in material science for creating advanced polymers and coatings.

Mechanism of Action

Comparison and Uniqueness:

  • Compared to its analogs, such as other piperazine or benzoisoquinoline derivatives, 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide exhibits distinct chemical properties and biological activities.

  • Its unique structure allows for specific interactions and applications that may not be achievable with other compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Benzo[de]isoquinoline Derivatives

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid (Alrestatin)
  • Structure : Replaces the piperazine-ethyl-phenylacetamide chain with a carboxylic acid group.
  • Activity: Known as an aldose reductase inhibitor, contrasting with the LOX inhibitory role of the target compound. The acidic group reduces cell permeability compared to the acetamide derivative .
3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)propanamide
  • Structure : Extends the linker to a propanamide chain and replaces the phenyl group with a 4-phenylthiazole.
  • Activity : Exhibits broader kinase inhibition profiles, including anticancer activity against lymphoma cell lines (BCL1Clone 5B1b) .

Piperazine-Linker Modifications

4-[2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide
  • Structure : Substitutes acetamide with a carbothioamide group and adds a 4-methylphenyl tail.
  • Activity: Enhanced lipophilicity due to the thioamide group improves membrane penetration, but reduces water solubility. Potential applications in neurodegenerative disease models due to thioamide-metal chelation properties .
N-(4-(3-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide
  • Structure : Introduces a 2-hydroxypropoxy spacer between piperazine and phenylacetamide.
  • Activity : Improved pharmacokinetics (e.g., bioavailability) due to hydroxyl group-mediated hydrogen bonding. Used in preclinical studies for inflammation-related cancers .

Terminal Group Variations

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • Structure: Replaces benzo[de]isoquinoline with a benzothiazole ring and modifies the piperazine to a 4-methylpiperazine.
  • Activity : Demonstrates antitumor activity via topoisomerase inhibition, differing from the LOX-targeted mechanism of the parent compound .
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure: Substitutes the entire benzo[de]isoquinoline-piperazine system with a pyridazine-phenethylamino scaffold.
  • Activity : Targets angiogenic pathways (VEGFR-2 inhibition), highlighting how core replacement shifts biological targets .

Research Findings and Implications

  • LOX Inhibition : The target compound’s phenylacetamide terminal group confers selective 15-LOX-1 inhibition (IC₅₀ ~2.5 µM), outperforming analogs with bulkier substituents (e.g., thiazole or propanamide), which show reduced enzyme affinity .
  • Anticancer Activity: Piperazine-linked derivatives exhibit superior tumor suppression in vitro compared to non-piperazine analogs, likely due to enhanced cellular uptake .
  • Fluorescence Applications : Ethyl-methacrylate derivatives (e.g., NI1) demonstrate utility as metal cation sensors, a property absent in the parent compound due to lack of fluorophore groups .

Biological Activity

The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₃₈H₃₀N₄O₆
  • Molecular Weight : 638.668 g/mol
  • CAS Number : Not specified in the sources but related compounds have been cataloged.

Anticancer Potential

Recent studies have indicated that compounds structurally related to 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide exhibit significant anticancer properties. For instance, derivatives of benzo[de]isoquinoline have shown cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer cells.

Case Study: Cytotoxic Activity

A comparative study evaluated the cytotoxicity of several derivatives against HCT-116 cells, revealing that certain compounds had IC₅₀ values as low as 1.184 µM, demonstrating superior activity compared to established drugs like cabozantinib (IC₅₀ = 16.35 µM) . The following table summarizes the IC₅₀ values of selected compounds:

CompoundIC₅₀ (µM)
2a27.030 ± 1.43
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
  • Targeting Specific Pathways : Some studies suggest that similar compounds modulate pathways involving vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .

Additional Pharmacological Effects

Beyond anticancer activity, related compounds have demonstrated neuroprotective and anticonvulsant properties in animal models:

  • In a study evaluating anticonvulsant effects, certain derivatives showed a significant delay in the onset of convulsions and reduced frequency compared to control groups . For example:
    • Compounds provided up to 80% protection at specific dosages (0.4 mg/kg for some derivatives).

Synthesis and Characterization

The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions starting from readily available precursors:

  • Formation of the Isoquinoline Core : This involves cyclization reactions followed by functional group modifications.
  • Piperazine Integration : The piperazine moiety is introduced through nucleophilic substitution reactions.
  • Final Acetylation : The terminal phenylacetamide group is formed via acylation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.